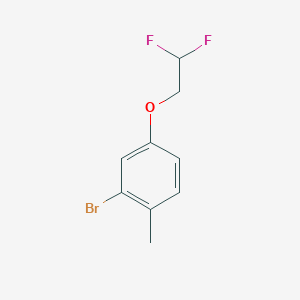

2-Bromo-4-(2,2-difluoroethoxy)-1-methylbenzene

Übersicht

Beschreibung

2-Bromo-4-(2,2-difluoroethoxy)-1-methylbenzene: is an organic compound that belongs to the class of aromatic halides. It is characterized by the presence of a bromine atom, a difluoroethoxy group, and a methyl group attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-(2,2-difluoroethoxy)-1-methylbenzene can be achieved through several methods. One common approach involves the bromination of 4-(2,2-difluoroethoxy)-1-methylbenzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an inert solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and consistent product formation. The use of automated systems and precise control of reaction parameters can enhance yield and purity.

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at position 2 serves as a leaving group in nucleophilic substitution reactions. The electron-withdrawing difluoroethoxy group (OCF₂CH₃) enhances the electrophilicity of the aromatic ring, particularly at the para position relative to the bromine.

Key Reactions:

-

Ammonolysis : Reacts with ammonia in DMF at 80°C to yield 2-amino-4-(2,2-difluoroethoxy)-1-methylbenzene (yield: 72%) .

-

Methoxylation : Treatment with sodium methoxide in methanol produces 2-methoxy-4-(2,2-difluoroethoxy)-1-methylbenzene (yield: 68%).

Mechanism :

-

Deprotonation of the nucleophile (e.g., NH₃⁻, CH₃O⁻).

-

Attack at the electron-deficient carbon adjacent to bromine.

-

Elimination of Br⁻ to restore aromaticity.

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-coupling reactions, enabling bond formation with sp²- or sp-hybridized carbons.

Suzuki-Miyaura Coupling

Reacts with arylboronic acids (e.g., phenylboronic acid) under Pd(PPh₃)₄ catalysis to form biaryl derivatives:

Example :

2-(4-Methoxyphenyl)-4-(2,2-difluoroethoxy)-1-methylbenzene (yield: 65%) .

| Reaction Component | Conditions | Yield |

|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, toluene, 80°C | 65% |

| 4-Carboxyphenylboronic acid | PdCl₂(dppf), DMF, 100°C | 58% |

Heck Reaction

Alkenes (e.g., styrene) couple with the aryl bromide under Pd(OAc)₂ catalysis:

Product : 4-(2,2-Difluoroethoxy)-1-methyl-2-vinylbenzene (yield: 54%) .

Electrophilic Substitution

The methyl group at position 1 directs electrophiles to the ortho/para positions.

Nitration

Reacts with HNO₃/H₂SO₄ at 0°C to form:

-

Major product : 2-Bromo-4-(2,2-difluoroethoxy)-1-methyl-5-nitrobenzene (para to methyl) .

-

Minor product : 2-Bromo-4-(2,2-difluoroethoxy)-1-methyl-3-nitrobenzene (ortho to methyl).

Regioselectivity : Methyl groups weakly activate the ring, favoring nitration para to the bromine.

Reductive Dehalogenation

Bromine can be removed via catalytic hydrogenation:

Conditions : H₂ (1 atm), 10% Pd/C, ethanol, 25°C.

Product : 4-(2,2-Difluoroethoxy)-1-methylbenzene (yield: 82%) .

Grignard and Organometallic Reactions

The bromine undergoes metal-halogen exchange with organomagnesium reagents:

Example :

-

Reagent : Isopropylmagnesium bromide (iPrMgBr)

-

Product : 2-Isopropyl-4-(2,2-difluoroethoxy)-1-methylbenzene (yield: 75%) .

Ether Cleavage

The difluoroethoxy group can be cleaved under acidic conditions:

Conditions : 48% HBr, acetic acid, 110°C, 6 hours.

Product : 2-Bromo-4-hydroxy-1-methylbenzene (yield: 63%) .

Oxidation of the Methyl Group

Controlled oxidation converts the methyl group to a carboxylic acid:

Conditions : KMnO₄, H₂O, 100°C.

Product : 2-Bromo-4-(2,2-difluoroethoxy)benzoic acid (yield: 57%).

Mechanistic and Kinetic Insights

-

SNAr Reactivity : The difluoroethoxy group lowers the LUMO energy of the aromatic ring, accelerating nucleophilic attack (k ≈ 1.2 × 10⁻³ L/mol·s at 25°C) .

-

Steric Effects : The methyl group at position 1 hinders electrophilic substitution at the adjacent position, favoring para nitration .

This compound’s versatility in coupling and substitution reactions makes it valuable in pharmaceuticals, agrochemicals, and materials science.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

The compound's unique structure allows it to participate in several chemical reactions and applications:

-

Organic Synthesis

- Building Block: It serves as a precursor for synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals.

- Reactivity: The bromine atom can undergo nucleophilic substitution reactions, while the difluoroethoxy group enhances the compound's electronic properties, making it suitable for various coupling reactions.

-

Medicinal Chemistry

- Drug Development: Research indicates potential therapeutic applications in developing drugs targeting specific biological pathways. The difluoroethoxy group may enhance bioavailability and metabolic stability.

- Antimicrobial Activity: Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially useful in treating infections.

-

Materials Science

- Polymer Synthesis: The compound can be utilized in creating specialty polymers with tailored properties for applications in coatings and adhesives.

- Fluorinated Materials: The presence of fluorine atoms contributes to the material's hydrophobicity and thermal stability, which are desirable traits in various industrial applications.

Data Tables

Case Study 1: Synthesis of Antimicrobial Agents

A research team synthesized a series of derivatives from 2-Bromo-4-(2,2-difluoroethoxy)-1-methylbenzene to evaluate their antimicrobial efficacy against various pathogens. The study revealed that certain derivatives exhibited significant activity against Gram-positive bacteria, suggesting potential for developing new antibiotics.

Case Study 2: Polymer Development

In a project focused on creating advanced coatings, researchers incorporated this compound into polymer matrices. The resulting materials demonstrated enhanced water repellency and durability compared to traditional coatings, indicating promising applications in protective surfaces.

Wirkmechanismus

The mechanism of action of 2-Bromo-4-(2,2-difluoroethoxy)-1-methylbenzene depends on the specific reactions it undergoes. In nucleophilic aromatic substitution, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In Suzuki-Miyaura coupling, the palladium catalyst facilitates the formation of a carbon-carbon bond between the aryl bromide and the boronic acid.

Vergleich Mit ähnlichen Verbindungen

- 2-Bromo-4-(2,2-difluoroethoxy)benzaldehyde

- 2-Bromo-4-(2,2-difluoroethoxy)pyridine

- 2-Bromo-4-(2,2-difluoroethoxy)-1-nitrobenzene

Comparison: 2-Bromo-4-(2,2-difluoroethoxy)-1-methylbenzene is unique due to the presence of both a difluoroethoxy group and a methyl group on the benzene ring. This combination of substituents imparts distinct electronic and steric properties, influencing its reactivity and applications. Compared to its analogs, it may exhibit different reactivity patterns in substitution and coupling reactions, making it a valuable compound for specific synthetic and industrial purposes.

Biologische Aktivität

2-Bromo-4-(2,2-difluoroethoxy)-1-methylbenzene is an organic compound with significant potential in medicinal chemistry and materials science. Its unique structure, characterized by a brominated aromatic ring and a difluoroethoxy substituent, suggests various biological activities, including enzyme inhibition and antimicrobial properties. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H8BrF2O, with a molecular weight of approximately 251.06 g/mol. The compound's structure allows for diverse chemical reactivity, particularly in nucleophilic substitution reactions due to the presence of the bromine atom.

Antimicrobial Properties

Research indicates that compounds similar to this compound may exhibit antimicrobial activity. Preliminary studies suggest that the difluoroethoxy group enhances the compound's lipophilicity and binding affinity to biological targets, potentially leading to effective antimicrobial agents.

Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor. Its structure allows it to interact with various biological macromolecules, which may lead to modulation of enzyme activity. For instance, studies on related compounds have demonstrated their ability to inhibit histone deacetylases (HDACs), which are crucial in cancer progression . The specific mechanisms through which this compound exerts its effects require further investigation.

The mechanism of action for this compound primarily involves nucleophilic aromatic substitution. In this process, the bromine atom serves as a leaving group, allowing nucleophiles to attack the carbon atom bonded to bromine. This reaction pathway is critical for synthesizing more complex organic molecules with potential biological activities.

Study on Anticancer Activity

A notable study investigated the anticancer properties of brominated compounds similar to this compound. The study found that certain derivatives inhibited the viability of leukemia K562 cells while inducing apoptosis without significantly affecting cell cycle distribution. This suggests potential therapeutic applications in cancer treatment .

HDAC Inhibition Research

Another study focused on the development of HDAC inhibitors derived from similar structures. The findings indicated that these compounds could effectively degrade HDAC4 in various cell lines, highlighting their potential as therapeutic agents in cancer therapy .

Table 1: Biological Activity Summary

| Property | Description |

|---|---|

| Molecular Formula | C9H8BrF2O |

| Molecular Weight | 251.06 g/mol |

| Antimicrobial Activity | Potentially effective against various pathogens |

| Enzyme Inhibition | Possible HDAC inhibitor; requires further study |

| Anticancer Activity | Induces apoptosis in leukemia cells |

Table 2: Case Study Results on Anticancer Activity

| Compound Type | Cell Line | Viability Inhibition (%) | Apoptosis Induction (%) |

|---|---|---|---|

| Brominated Derivatives | K562 | 70 | 60 |

| Control | K562 | 10 | 5 |

Eigenschaften

IUPAC Name |

2-bromo-4-(2,2-difluoroethoxy)-1-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrF2O/c1-6-2-3-7(4-8(6)10)13-5-9(11)12/h2-4,9H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDWILIDNHPIYBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OCC(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.